molecular formula C13H18N2 B15247284 1-Mesityl-1,4,5,6-tetrahydropyrimidine

1-Mesityl-1,4,5,6-tetrahydropyrimidine

Cat. No.: B15247284
M. Wt: 202.30 g/mol
InChI Key: MMBZPNGOMSMALE-UHFFFAOYSA-N
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Description

1-Mesityl-1,4,5,6-tetrahydropyrimidine is a chemical compound featuring a tetrahydropyrimidine ring system, which is a saturated six-membered ring containing two nitrogen atoms, substituted at the 1-position with a mesityl (2,4,6-trimethylphenyl) group. The tetrahydropyrimidine scaffold is recognized in medicinal chemistry as a cyclic amidine and is a core structure in various biologically active molecules . Tetrahydropyrimidine derivatives have been extensively studied for their anthelmintic properties, acting as nicotinic receptor agonists that paralyze parasites . Furthermore, this class of compounds serves as a versatile building block and key synthetic intermediate in organic synthesis and drug discovery efforts . The specific research applications and properties of this compound are an area for further investigation. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

1-(2,4,6-trimethylphenyl)-5,6-dihydro-4H-pyrimidine

InChI

InChI=1S/C13H18N2/c1-10-7-11(2)13(12(3)8-10)15-6-4-5-14-9-15/h7-9H,4-6H2,1-3H3

InChI Key

MMBZPNGOMSMALE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCCN=C2)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-Mesityl-1,4,5,6-tetrahydropyrimidine can be achieved through several methods:

    Condensation Reactions: One common method involves the condensation of diamines with carbonyl compounds, imino ethers, amidines, or nitriles.

    Selective Reduction of Pyrimidines: Another approach is the selective reduction of pyrimidine derivatives.

    Ring Expansion Chemistry: This method involves the ring expansion of smaller cyclic compounds such as cyclopropanes, aziridines, and azetidines.

Chemical Reactions Analysis

1-Mesityl-1,4,5,6-tetrahydropyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Mesityl-1,4,5,6-tetrahydropyrimidine is a nitrogen-containing heterocyclic compound featuring a tetrahydropyrimidine ring with a mesityl group at the 1-position. It has a molecular weight of 218.30 g/mol and a molecular formula of C13H18N2C_{13}H_{18}N_2. The presence of the mesityl group enhances its lipophilicity and stability, making it a candidate for applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

  • Medicinal Chemistry Due to its biological activity, this compound serves as a scaffold for developing new pharmaceuticals targeting cancer and infectious diseases.
  • Neuromuscular Blocking Agents Several 1- and 2-substituted, and 1,2-disubstituted, 1,4,5,6-tetrahydropyrimidines have been prepared and their toxicological and pharmacological properties have been investigated . In general, the compounds were neuromuscular blocking agents with the monosubstituted members of the series showing a depolarizing type of activity and the disubstituted compounds a non-depolarizing type .
  • Alzheimer's Disease Treatment Such compounds might be useful in treating cognitive and memory deficits associated with low acetylcholine levels, as found in Alzheimer's disease .

Similar Compounds and their Applications

Several compounds share structural similarities with this compound.

Compound NameStructureUnique Features
1-Aryl-3,4,5,6-tetrahydropyrimidineVaries based on aryl groupExhibits diverse biological activities depending on aryl substitution.
2-Mesityl-1H-pyrrolePyrrole ringDisplays different reactivity patterns due to the five-membered ring structure.
3-Mesityl-2(3H)-benzothiazoleBenzothiazole ringKnown for significant antimicrobial properties distinct from tetrahydropyrimidines.

Mechanism of Action

The mechanism of action of 1-Mesityl-1,4,5,6-tetrahydropyrimidine involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and chemical properties of 1,4,5,6-tetrahydropyrimidines are highly dependent on substituents. Below is a comparison of key analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Applications/Activities Reference
1-Methyl-1,4,5,6-tetrahydropyrimidine -CH₃ at N1 C₅H₁₀N₂ 98.15 Intermediate for perovskites
1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine -CH₃ at N1 and C2 C₆H₁₂N₂ 112.17 Intermediate for pyrantel pamoate
1-Benzyl-1,4,5,6-tetrahydropyrimidine -CH₂Ph at N1 C₁₁H₁₄N₂ 174.25 Bronchodilator, antihistaminic
Morantel -CH₂(2-thienyl) at N1 C₁₂H₁₆N₂S 220.33 Anthelmintic
1-p-Nitrophenylethyl-2-benzyl derivative -CH₂CH₂(p-NO₂Ph) at N1 C₁₉H₂₂N₄O₂ 338.41 Neuromuscular blocking agent

Key Observations :

  • Steric effects : Bulky substituents (e.g., mesityl, benzyl) enhance lipophilicity and may improve membrane permeability but reduce synthetic yields due to steric hindrance .
  • Electronic effects: Electron-withdrawing groups (e.g., -NO₂ in the p-nitrophenylethyl derivative) increase electrophilicity, enhancing reactivity in alkylation or coupling reactions .

Key Observations :

  • Alkylation with methyl iodide in polar aprotic solvents (e.g., THF, DMF) achieves high yields (>75%) .
  • Use of liquid HCN or CS₂ under forcing conditions results in moderate yields (40–65%) due to side reactions .

Key Observations :

  • Anthelmintic activity correlates with substituent hydrophobicity (e.g., thienyl or phenylethyl groups in morantel/pyrantel) .
  • Anti-inflammatory activity in carboxamide derivatives is linked to electronic modulation of the pyrimidine ring .
Physical and Chemical Properties
Property 1,4,5,6-Tetrahydropyrimidine (Base) 1-Methyl Derivative 1,2-Dimethyl Derivative
Density (g/cm³) 1.08 0.98 0.98
Boiling Point (°C) 268.1 (at 760 mmHg) 125 (at 115 mmHg) 125 (at 115 mmHg)
Solubility Polar aprotic solvents THF, DMF Ethanol, ether

Key Observations :

  • Methylation reduces density and boiling point due to decreased polarity.
  • Dimethyl derivatives exhibit higher volatility and lower melting points compared to monosubstituted analogs .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-Mesityl-1,4,5,6-tetrahydropyrimidine, and how is reaction progress monitored?

  • Methodological Answer : The synthesis typically involves cyclization reactions of mesityl-substituted precursors with appropriate amines or carbonyl compounds under controlled conditions. Reaction progress is monitored using spectroscopic techniques such as ¹H/¹³C NMR to track intermediate formation and HPLC to assess purity . For example, highlights the use of real-time NMR to confirm intermediate structures and optimize reaction conditions .

Q. How is the molecular structure of this compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation requires a combination of mass spectrometry (MS) for molecular weight verification and NMR spectroscopy for functional group analysis. provides basic parameters (e.g., MF: C₅H₁₀N₂, MW: 98.1463), which serve as reference benchmarks . Advanced characterization may include X-ray crystallography for resolving stereochemical ambiguities, as demonstrated in studies of structurally analogous pyrimidine derivatives .

Q. What are the key physicochemical properties critical for experimental handling?

  • Methodological Answer : Key properties include solubility (polar vs. nonpolar solvents), stability under ambient conditions, and reactivity toward moisture or oxygen. emphasizes safety protocols for handling hygroscopic or reactive intermediates, such as using inert atmospheres during synthesis . Solubility profiles can be determined via UV-Vis spectroscopy in varying solvent systems .

Advanced Research Questions

Q. How can multi-step synthetic yields be optimized for derivatives of this compound?

  • Methodological Answer : Yield optimization involves stepwise reaction parameter tuning , such as temperature gradients, catalyst loading (e.g., Lewis acids), and solvent polarity adjustments. underscores the importance of isolating intermediates via column chromatography to minimize side reactions . Statistical tools like Design of Experiments (DoE) can systematically identify optimal conditions .

Q. What computational strategies predict the reactivity of substituted derivatives in biological systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electronic effects of substituents (e.g., mesityl groups) on ring conformation and hydrogen-bonding potential. highlights the use of molecular docking to predict interactions with biological targets like enzymes or receptors . Pairing computational predictions with in vitro assays (e.g., enzyme inhibition studies) validates theoretical models .

Q. How do structural modifications influence biological activity, and what assays are used for evaluation?

  • Methodological Answer : Substituents at the 1-, 2-, or 4-positions can modulate bioactivity by altering steric bulk or electronic properties. describes in vitro cytotoxicity assays (e.g., MTT assays) and receptor-binding studies (e.g., radioligand displacement) to evaluate pharmacological potential . For example, bulky mesityl groups may enhance target specificity by reducing off-target interactions .

Q. What advanced analytical techniques resolve structural ambiguities in complex derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction provides unambiguous stereochemical assignments, as shown in for related pyrimidine-oxazine hybrids . Dynamic NMR (e.g., VT-NMR) can probe conformational flexibility, while 2D-COSY and NOESY elucidate through-space nuclear interactions in solution .

Q. How are stability and degradation profiles assessed under varying experimental conditions?

  • Methodological Answer : Forced degradation studies under acidic, basic, oxidative, and thermal stress (e.g., 40–80°C) identify labile functional groups. recommends GC-MS or LC-MS to track degradation products . Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life stability for long-term storage .

Methodological Tables

Parameter Technique Application Example Reference
Reaction Monitoring¹H/¹³C NMRTracking intermediate formation
Structural ConfirmationX-ray CrystallographyResolving stereochemical ambiguities
Yield OptimizationDesign of Experiments (DoE)Identifying optimal catalyst/solvent ratios
Bioactivity ScreeningRadioligand Binding AssaysEvaluating receptor affinity

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